1-isothiocyanato-1-(methoxymethyl)cyclopropane
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Overview
Description
The compound’s molecular formula is C6H9NOS, and it has a molecular weight of 143.2.
Preparation Methods
The synthesis of 1-isothiocyanato-1-(methoxymethyl)cyclopropane can be achieved through several methods. One common method involves the reaction of amines with phenyl isothiocyanate in the presence of dimethylbenzene as a solvent . This reaction is carried out under nitrogen protection and mild conditions, resulting in high yields of the desired product . Another method involves the sulfurization of isocyanides with elemental sulfur, catalyzed by amine bases such as DBU, under moderate heating . This method is noted for its sustainability and efficiency .
Chemical Reactions Analysis
1-Isothiocyanato-1-(methoxymethyl)cyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.
Substitution: The isothiocyanate group can be substituted with other nucleophiles, such as amines or alcohols, to form thioureas or carbamates.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like primary amines . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Isothiocyanato-1-(methoxymethyl)cyclopropane has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including heterocycles and thioureas.
Biology: The compound has been studied for its potential biological activities, such as anticancer, anti-inflammatory, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-isothiocyanato-1-(methoxymethyl)cyclopropane involves its interaction with molecular targets and pathways within cells. The compound is known to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha while stimulating the secretion of anti-inflammatory interleukins like interleukin-10 . This modulation of cytokine production is mediated through the inhibition of the nuclear factor-kappa B signaling pathway .
Comparison with Similar Compounds
1-Isothiocyanato-1-(methoxymethyl)cyclopropane can be compared with other isothiocyanates, such as:
These compounds share similar structural features but differ in their substituents, which can influence their reactivity and biological activities. For example, the methoxy and trifluoromethoxy groups in the latter compounds can affect their steric and electronic properties, making them less reactive in certain reactions .
Properties
CAS No. |
2022849-64-3 |
---|---|
Molecular Formula |
C6H9NOS |
Molecular Weight |
143.21 g/mol |
IUPAC Name |
1-isothiocyanato-1-(methoxymethyl)cyclopropane |
InChI |
InChI=1S/C6H9NOS/c1-8-4-6(2-3-6)7-5-9/h2-4H2,1H3 |
InChI Key |
UUMZXGCPXSOGBU-UHFFFAOYSA-N |
Canonical SMILES |
COCC1(CC1)N=C=S |
Purity |
95 |
Origin of Product |
United States |
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